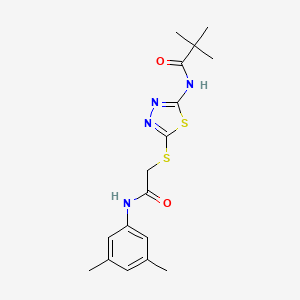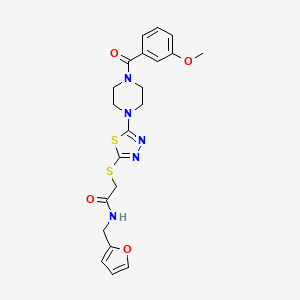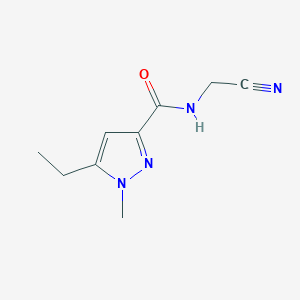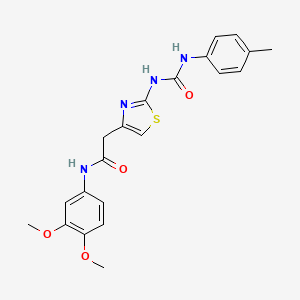![molecular formula C21H22N4O3S B2556856 N-(2-(4-metilpiperazin-1-il)benzo[d]tiazol-6-il)-2,3-dihidrobenzo[b][1,4]dioxina-2-carboxamida CAS No. 1105252-29-6](/img/structure/B2556856.png)
N-(2-(4-metilpiperazin-1-il)benzo[d]tiazol-6-il)-2,3-dihidrobenzo[b][1,4]dioxina-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicamento antipsicótico (Olanzapina):
- Olanzapina (OZPN) es un medicamento antipsicótico conocido que se utiliza en el tratamiento de la esquizofrenia y psicosis relacionadas . Ha sido ampliamente estudiado por su eficacia en el manejo de síntomas como alucinaciones, delirios y pensamiento desorganizado. La olanzapina actúa modulando la actividad de los neurotransmisores, particularmente los receptores de dopamina y serotonina.
Cristalografía y estudios de solvatación:
- Los investigadores han investigado la estructura cristalina de la olanzapina en diferentes solvatos. Por ejemplo, el solvato de propan-2-ol de olanzapina forma columnas a lo largo de los ejes cristalográficos, con enlaces de hidrógeno entre las moléculas de solvente y las moléculas de olanzapina . Estos estudios proporcionan información valiosa sobre las propiedades del compuesto en estado sólido.
Reacciones de cianación:
- Los derivados de olanzapina se han explorado en química sintética. Un ejemplo notable es el uso de 2-(4-metilpiperazin-1-il)acetonitrilo como fuente de ciano en reacciones de cianación C–H dirigidas por benzimidazol mediadas por Cu(OAc)2. Este método permite la síntesis fácil de derivados de ciano a partir de arenos, lo que demuestra la versatilidad del compuesto .
Síntesis de amidas:
- Se han sintetizado nuevas amidas de ácido carboxílico que contienen un fragmento de N-metilpiperazina. Estos compuestos ofrecen aplicaciones potenciales en el descubrimiento de fármacos y la química medicinal. Su diversidad estructural y grupos funcionales los convierten en objetivos interesantes para futuras investigaciones .
Actividad biológica más allá de los efectos antipsicóticos:
- Si bien se utiliza principalmente como antipsicótico, la olanzapina exhibe otras actividades biológicas. Los investigadores continúan explorando sus efectos en los sistemas de neurotransmisores, incluidos los receptores de serotonina, histamina y adrenérgicos. Estas investigaciones pueden descubrir aplicaciones terapéuticas adicionales .
Mecanismo De Acción
Target of Action
The primary targets of N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is a key biochemical pathway involved in the inflammatory response . By inhibiting the COX enzymes, N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide prevents the production of prostaglandins, reducing inflammation and its downstream effects .
Pharmacokinetics
The compound’s efficacy suggests that it has suitable absorption, distribution, metabolism, and excretion properties to exert its anti-inflammatory effects .
Result of Action
The molecular and cellular effects of N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide’s action include the inhibition of COX enzymes and the subsequent reduction in prostaglandin production . This leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .
Análisis Bioquímico
Biochemical Properties
N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . Additionally, it interacts with proteins like amyloid-like protein 2 and cathepsin D, influencing their activity and stability . These interactions are primarily mediated through binding to specific active sites or allosteric sites on the target biomolecules.
Cellular Effects
The effects of N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involving tyrosine kinases, leading to alterations in gene expression and cellular metabolism . It can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Furthermore, it affects cell proliferation and differentiation by influencing the expression of key regulatory genes.
Molecular Mechanism
The molecular mechanism of action of N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves several key interactions at the molecular level. This compound binds to the active sites of tyrosine kinases, inhibiting their phosphorylation activity and thereby blocking downstream signaling pathways . It also interacts with other biomolecules, such as amyloid-like protein 2 and cathepsin D, altering their conformation and activity . These interactions result in changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . Its effects may diminish over time due to cellular adaptation mechanisms.
Dosage Effects in Animal Models
The effects of N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target pathways . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity without causing adverse effects.
Metabolic Pathways
N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its bioavailability and efficacy in vivo.
Transport and Distribution
The transport and distribution of N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . It is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . The compound’s activity and function are influenced by its localization, with mitochondrial localization being critical for its pro-apoptotic effects . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments.
Propiedades
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-24-8-10-25(11-9-24)21-23-15-7-6-14(12-19(15)29-21)22-20(26)18-13-27-16-4-2-3-5-17(16)28-18/h2-7,12,18H,8-11,13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBQZFLYUCCLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-{[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2556774.png)
![3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2556775.png)


![3-Methyl-5-(2-methylphenyl)-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2556779.png)
![N-[(1-cyclopentanecarbonylpiperidin-4-yl)methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2556781.png)

![4-ethoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2556786.png)
![N-(2,3-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2556787.png)




![1-(3-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2556796.png)
